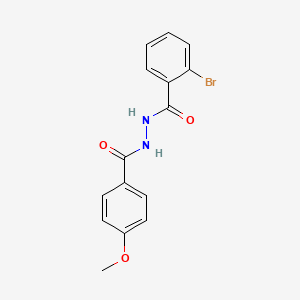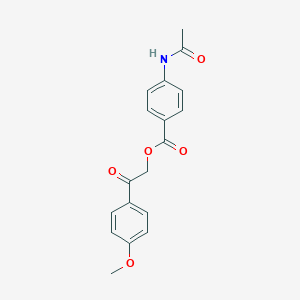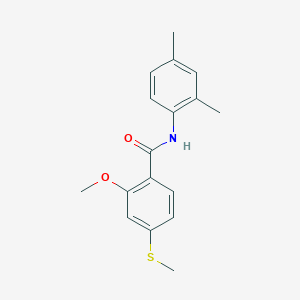
2-bromo-N'-(4-methoxybenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N'-(4-methoxybenzoyl)benzohydrazide, also known as BMB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-bromo-N'-(4-methoxybenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 2-bromo-N'-(4-methoxybenzoyl)benzohydrazide has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. 2-bromo-N'-(4-methoxybenzoyl)benzohydrazide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
2-bromo-N'-(4-methoxybenzoyl)benzohydrazide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the suppression of angiogenesis, and the inhibition of cell proliferation. 2-bromo-N'-(4-methoxybenzoyl)benzohydrazide has also been shown to modulate the expression of various genes that are involved in cell growth and differentiation.
Advantages and Limitations for Lab Experiments
2-bromo-N'-(4-methoxybenzoyl)benzohydrazide has several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, 2-bromo-N'-(4-methoxybenzoyl)benzohydrazide also has some limitations, including its limited solubility in water and its potential to form aggregates in solution, which can affect its activity and bioavailability.
Future Directions
There are several future directions for research on 2-bromo-N'-(4-methoxybenzoyl)benzohydrazide, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its applications in material science. Additionally, further studies are needed to elucidate the mechanism of action of 2-bromo-N'-(4-methoxybenzoyl)benzohydrazide and to identify its molecular targets.
Synthesis Methods
The synthesis of 2-bromo-N'-(4-methoxybenzoyl)benzohydrazide involves the reaction of 4-methoxybenzoylhydrazide with 2-bromo-1-phenylethanone in the presence of a catalyst such as triethylamine. The resulting product is purified through recrystallization to obtain pure 2-bromo-N'-(4-methoxybenzoyl)benzohydrazide. This synthesis method has been widely used in the laboratory to produce 2-bromo-N'-(4-methoxybenzoyl)benzohydrazide for various research purposes.
Scientific Research Applications
2-bromo-N'-(4-methoxybenzoyl)benzohydrazide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 2-bromo-N'-(4-methoxybenzoyl)benzohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. 2-bromo-N'-(4-methoxybenzoyl)benzohydrazide has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In material science, 2-bromo-N'-(4-methoxybenzoyl)benzohydrazide has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
2-bromo-N'-(4-methoxybenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-11-8-6-10(7-9-11)14(19)17-18-15(20)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCBNWIZZQWSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N'-[(4-methoxyphenyl)carbonyl]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide](/img/structure/B5716802.png)

![3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde phthalazin-1-ylhydrazone](/img/structure/B5716816.png)

![9-oxo-N-(2-thienylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5716835.png)

![3-cyclopentyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5716842.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5716843.png)
![1-{[(4-methylphenyl)thio]methyl}-2-nitrobenzene](/img/structure/B5716846.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide](/img/structure/B5716854.png)
![1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5716869.png)
![diethyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5716873.png)
![4-(dimethylamino)benzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5716882.png)